N-benzyl-N-methyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide
Overview
Description
N-benzyl-N-methyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide is a complex organic compound with a unique structure that includes a piperidine ring, an oxazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions.
Formation of the Propanamide Group: The propanamide group is formed through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-benzyl-N-methyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Research focuses on the compound’s pharmacokinetics, pharmacodynamics, and potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-3-[1-(3-methyl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide
- N-benzyl-N-methyl-3-[1-(3-ethyl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide
- N-benzyl-N-methyl-3-[1-(3-isopropyl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide
Uniqueness
N-benzyl-N-methyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-benzyl-N-methyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-17(2)20-15-21(29-24-20)23(28)26-13-11-18(12-14-26)9-10-22(27)25(3)16-19-7-5-4-6-8-19/h4-8,17-18,21H,9-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGOFLKEIIDRCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)C(=O)N2CCC(CC2)CCC(=O)N(C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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